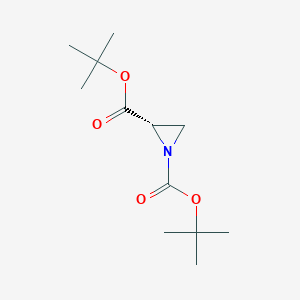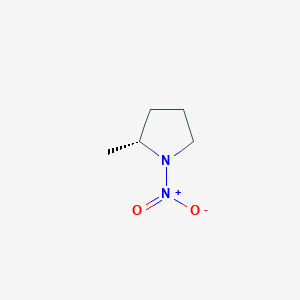![molecular formula C17H15N3O2 B066532 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate CAS No. 188680-81-1](/img/structure/B66532.png)
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic compound that belongs to the class of acrylate monomers . It is capable of absorbing ultraviolet radiation (UV) and dissipate the energy in the form of heat, in sub-picosecond time scale .
Molecular Structure Analysis
The electronic and molecular structures of similar compounds were elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .Chemical Reactions Analysis
In a study, a series of tetrazolomethylbenzo[d][1,2,3]triazole derivatives were synthesized and evaluated as antimicrobial agents from 1H-benzo[d][1,2,3]triazole as the starting material .Mecanismo De Acción
Direcciones Futuras
The future directions of research on this compound could involve further exploration of its potential applications. For instance, a series of Donor–π–Acceptor–π–Donor compounds based on a 2H-benzo[d][1,2,3]triazole core branched with different alkynyl donor groups has been characterized and tested in organic field-effect transistors (OFETs) . Additionally, the present invention relates to a process for the preparation of particular 2-(2H-triazol-2-yl)-benzoic acid derivatives of formula (I), to certain crystalline forms of potassium salts of said 2-(2H-1,2,3)triazol-2-yl)-benzoic acid derivatives of formula (I_K), to certain crystalline forms of said 2-(2H-1,2,3)triazol-2-yl)-benzoic acid derivatives of formula (I), and to their use in the preparation of pharmaceuticals .
Propiedades
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11(2)17(21)22-16-9-8-12(3)10-15(16)20-18-13-6-4-5-7-14(13)19-20/h4-10H,1H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIRTMYIIZODPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(=C)C)N2N=C3C=CC=CC3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)



![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
